molecular formula C12H14FN B2887260 3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287280-79-7

3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2887260
CAS RN: 2287280-79-7
M. Wt: 191.249
InChI Key: YBPXFRZZHPGIAH-UHFFFAOYSA-N
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Description

“3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine” is a compound that belongs to the class of fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .


Synthesis Analysis

The synthesis of fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed after more than 20 years of trials . The synthetic approaches to the corresponding bridgehead-, gem-, and polyfluorinated derivatives had appeared, and these molecules possess significant value for medicinal chemistry purposes .


Molecular Structure Analysis

The molecular structure of “3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine” is characterized by a bicyclo[1.1.1]pentane core, which is a highly popular structural motif in academic and industrial research . This core is decorated with a fluorine atom, which can dramatically alter the acidity/basicity of the neighboring functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine” include carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These have emerged as the two most practical and scalable methods .


Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The incorporation of a fluorine atom into organic compounds could dramatically alter the acidity/basicity of the neighboring functional groups .

Future Directions

The future directions in the research of “3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine” and similar compounds could involve further exploration of their physicochemical properties and potential applications in medicinal chemistry . The number of BCP-containing molecules is growing dramatically every year , indicating a promising future for these compounds in various aspects of chemistry.

properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8-2-3-9(13)4-10(8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPXFRZZHPGIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine

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